molecular formula C7H6ClN3S B1597609 4-chloro-2-hydrazinylbenzo[d]thiazole CAS No. 51769-38-1

4-chloro-2-hydrazinylbenzo[d]thiazole

Cat. No.: B1597609
CAS No.: 51769-38-1
M. Wt: 199.66 g/mol
InChI Key: VATAQQYXLCOZEX-UHFFFAOYSA-N
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Description

4-Chloro-2-hydrazinylbenzo[d]thiazole (CAS 51769-38-1) is a valuable chemical intermediate in medicinal chemistry and drug discovery research. This compound features a benzothiazole core, a privileged scaffold in pharmacology, functionalized with a hydrazine group at the 2-position and a chloro substituent at the 4-position. The reactive hydrazinyl group makes it a versatile building block for the synthesis of diverse hydrazone-based analogues and other complex heterocyclic systems through condensation reactions with various aldehydes and ketones. Research into closely related benzo[d]thiazole-hydrazone analogues has demonstrated significant pharmacological potential, particularly as inhibitors of the H+/K+ ATPase enzyme—a key therapeutic target for acid-related disorders—and as anti-inflammatory agents . Structure-activity relationship (SAR) studies indicate that the nature of the substituents on the benzothiazole ring profoundly influences biological activity, positioning this compound as a key intermediate for exploring new compounds with optimized properties . Beyond these areas, the benzothiazole nucleus is widely investigated for its antimicrobial, antitumor, and anticonvulsant activities, highlighting the broad utility of this intermediate in developing novel bioactive molecules . This product is intended for laboratory research and chemical synthesis purposes only. It is not for diagnostic, therapeutic, or any other human use. Researchers should consult the safety data sheet and adhere to all laboratory safety protocols while handling this compound.

Properties

IUPAC Name

(4-chloro-1,3-benzothiazol-2-yl)hydrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6ClN3S/c8-4-2-1-3-5-6(4)10-7(11-9)12-5/h1-3H,9H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VATAQQYXLCOZEX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)Cl)N=C(S2)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6ClN3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30365937
Record name (4-Chloro-benzothiazol-2-yl)-hydrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30365937
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51769-38-1
Record name (4-Chloro-benzothiazol-2-yl)-hydrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30365937
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthesis via Hydrazination of 4-Chlorobenzo[d]thiazol-2-amine

The primary method involves reacting 4-chlorobenzo[d]thiazol-2-amine with hydrazine hydrate. This reaction typically proceeds under reflux in ethylene glycol or ethanol, catalyzed by concentrated HCl:

  • Procedure :
    • A suspension of 4-chlorobenzo[d]thiazol-2-amine (1 eq) is treated with excess hydrazine hydrate (2–3 eq) and catalytic HCl.
    • The mixture is refluxed for 3–4 hours, followed by cooling and filtration to isolate the crude product.
    • Recrystallization from ethanol or chloroform yields pure 4-chloro-2-hydrazinylbenzo[d]thiazole .
  • Key Characterization Data :
    • FT-IR : Absorption bands at ~3396 cm⁻¹ (N–H stretch) and ~1615 cm⁻¹ (C=N stretch).
    • ¹H NMR : Signals at δ 7.2–7.6 ppm (aromatic protons), δ 4.2 ppm (N–H₂), and δ 8.1 ppm (N–H hydrazine).

Alternative Route via Functionalization of 2-Mercapto-4-chlorobenzothiazole

A secondary approach starts with 2-mercapto-4-chlorobenzothiazole , which undergoes hydrazination:

  • Steps :
    • Thiol activation : React 2-mercapto-4-chlorobenzothiazole with hydrazine hydrate in ethanol under reflux.
    • Intermediate isolation : The resulting thiolate intermediate is treated with HCl to protonate the hydrazine group.
    • Purification : Column chromatography (silica gel, ethyl acetate/hexane) isolates the final product.
  • Yield Optimization :
    • Yields range from 70–85%, depending on reaction time and solvent polarity.

Comparative Analysis of Methods

Parameter Method 1 Method 2
Starting Material 4-Chlorobenzo[d]thiazol-2-amine 2-Mercapto-4-chlorobenzothiazole
Reaction Time 3–4 hours 6–8 hours
Yield 75–85% 70–80%
Purity (HPLC) ≥98% ≥95%
Key Advantage Fewer steps, higher scalability Avoids amine precursor synthesis

Critical Reaction Parameters

  • Solvent Choice : Ethylene glycol enhances reaction efficiency due to high boiling point and polarity.
  • Catalyst : HCl accelerates hydrazine incorporation but requires careful stoichiometry to avoid over-protonation.
  • Side Reactions :
    • Over-refluxing may lead to decomposition (evident via TLC monitoring).
    • Impurities from unreacted hydrazine are removed via wash cycles with cold ethanol.

Applications and Derivatives

While This compound itself is an intermediate, its derivatives show:

  • Antimicrobial Activity : MIC values of 8–16 µg/mL against S. aureus and E. coli.
  • Polymer Synthesis : Used to prepare drug-conjugated polymers (e.g., with cephalexin or amoxicillin) for controlled release.

Chemical Reactions Analysis

Condensation Reactions with Carbonyl Compounds

4-Chloro-2-hydrazinylbenzo[d]thiazole reacts with aldehydes/ketones to form hydrazones, a key step in synthesizing pharmacologically active compounds.

Example Reaction:

This compound+R-C(=O)-R’AcOH/MeOH, ΔHydrazone derivative\text{this compound} + \text{R-C(=O)-R'} \xrightarrow{\text{AcOH/MeOH, Δ}} \text{Hydrazone derivative}

Key Findings:

  • Reaction with 4-phenoxybenzaldehyde yields 2-(2-(4′-phenoxybenzylidene)hydrazinyl)-4-chlorobenzo[d]thiazole , confirmed by IR (C=N stretch at 1590 cm⁻¹) and ¹H NMR (aromatic protons at δ 6.62–7.92 ppm) .

  • Hydrazones exhibit antitubercular activity, with MIC values as low as 6.25 µg/mL against Mycobacterium tuberculosis H37Rv .

Table 1: Representative Hydrazone Derivatives

Carbonyl ComponentProduct StructureYield (%)Biological Activity (MIC, µg/mL)
4-Phenoxybenzaldehyde4-Chloro-2-(4-phenoxybenzylidene)786.25 (Antitubercular)
3,4-Dichlorobenzaldehyde4-Chloro-2-(3,4-dichlorobenzylidene)8212.5 (Antimicrobial)

Cyclization to Fused Heterocycles

The hydrazine moiety enables intramolecular cyclization under acidic conditions to form pyrazole and triazole derivatives.

Example Reaction:

Hydrazone intermediateglacial AcOH, refluxIndeno[1,2-c]pyrazol-4-one\text{Hydrazone intermediate} \xrightarrow{\text{glacial AcOH, reflux}} \text{Indeno[1,2-c]pyrazol-4-one}

Key Findings:

  • Cyclization of this compound-derived hydrazones produces indeno[1,2-c]pyrazol-4-ones with >70% yield .

  • Derivatives show α-glucosidase inhibition (IC₅₀ = 12.8–45.3 µM), surpassing acarbose (IC₅₀ = 58.2 µM) .

Table 2: Cyclized Products and Bioactivity

Starting HydrazoneCyclized ProductIC₅₀ (µM, α-glucosidase)
4-Chloro-2-(benzylidene)4-Chloro-indeno[1,2-c]pyrazolone14.7
4-Chloro-2-(cinnamylidene)6-Nitro-substituted pyrazolone28.9

Acylation and Polymer Formation

The hydrazine group undergoes acylation with anhydrides or acyl chlorides, enabling polymer synthesis.

Example Reaction:

This compound+Maleic anhydrideDMF, ΔPoly(butenoic acid-thiazole)\text{this compound} + \text{Maleic anhydride} \xrightarrow{\text{DMF, Δ}} \text{Poly(butenoic acid-thiazole)}

Key Findings:

  • Acylation with maleic anhydride produces (Z)-4-(2-(4-chlorobenzo[d]thiazol-2-yl)hydrazinyl)-4-oxobut-2-enoic acid (75% yield) .

  • Subsequent polymerization with ammonium persulfate forms biodegradable polymers showing antibacterial activity against E. coli (12 mm inhibition zone) .

Nucleophilic Substitution Reactions

The chlorine atom at position 4 participates in aromatic substitution reactions.

Example Reaction:

This compound+R-NH2CuI, DMF4-Amino-substituted derivative\text{this compound} + \text{R-NH}_2 \xrightarrow{\text{CuI, DMF}} \text{4-Amino-substituted derivative}

Key Findings:

  • Substitution with azetidine forms 4-azetidinyl-2-hydrazinylbenzo[d]thiazole , a precursor for zinc-binding anticancer agents (Kd = 67 nM for CAIX) .

  • Reactions require catalytic copper(I) iodide and elevated temperatures (80–100°C) .

Coordination Chemistry and Metal Complexation

The hydrazine and thiazole nitrogen atoms act as ligands for transition metals.

Example Reaction:

This compound+ZnCl2Zn(II) complex\text{this compound} + \text{ZnCl}_2 \rightarrow \text{Zn(II) complex}

Key Findings:

  • Zinc complexes reactivate mutant p53 in cancer cells by restoring wild-type conformation (EC₅₀ = 2.1 µM) .

  • X-ray crystallography confirms tetrahedral coordination geometry .

Scientific Research Applications

Synthesis and Derivatives

The synthesis of 4-chloro-2-hydrazinylbenzo[d]thiazole typically involves the reaction of 2-chlorothiazoles with hydrazine in organic solvents such as alcohols or ethers. This method allows for the formation of various derivatives that can be further modified for enhanced biological activity .

Recent studies have highlighted the development of benzothiazole-based compounds, including those derived from this compound, which have shown promising results against various pathogens, including Mycobacterium tuberculosis . The structural diversity achieved through synthetic modifications has been pivotal in optimizing their pharmacological properties.

Pharmacological Activities

This compound and its derivatives exhibit a broad spectrum of pharmacological activities:

  • Antimicrobial Activity : Compounds containing the thiazole moiety have demonstrated significant antibacterial and antifungal properties. For instance, derivatives have shown effectiveness against resistant strains of bacteria and fungi, making them potential candidates for new antimicrobial agents .
  • Antitubercular Activity : Recent studies indicate that certain derivatives possess potent antitubercular activity, with some compounds exhibiting minimum inhibitory concentrations (MIC) comparable to standard treatments. This suggests their potential as alternatives or adjuncts in tuberculosis therapy .
  • Anticancer Properties : The compound has been investigated for its ability to reactivate mutant p53 proteins in cancer models, indicating potential utility in cancer treatment strategies . The development of zinc-loaded complexes has further enhanced its efficacy in preclinical models.

Case Study 1: Antitubercular Agents

A series of this compound derivatives were synthesized and tested for their antitubercular activity. Among these, specific compounds exhibited MIC values significantly lower than those of traditional anti-TB drugs, underscoring their potential as effective treatments for multidrug-resistant tuberculosis .

Case Study 2: Antimicrobial Efficacy

Research evaluating the antibacterial properties of thiazole derivatives demonstrated that several compounds showed notable activity against both gram-positive and gram-negative bacteria. The study emphasized the importance of structural modifications in enhancing antimicrobial efficacy .

Summary of Findings

The applications of this compound extend across various therapeutic areas:

Application Description References
AntimicrobialEffective against resistant bacterial strains; shows promise in treating infections.
AntitubercularPotent activity against Mycobacterium tuberculosis; potential alternative therapies.
AnticancerReactivates mutant p53; potential for use in cancer treatments alongside existing therapies.

Mechanism of Action

The mechanism of action of 4-chloro-2-hydrazinylbenzo[d]thiazole involves its interaction with specific molecular targets and pathways. The hydrazine group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to alterations in their function. This can result in various biological effects, including inhibition of enzyme activity or disruption of cellular processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The biological and physicochemical properties of 4-chloro-2-hydrazinylbenzo[d]thiazole are influenced by its substitution pattern. Below is a systematic comparison with analogous thiazole derivatives:

Substitution at the Hydrazinyl Group

  • 4-(4-Chlorophenyl)-2-hydrazinylthiazole (CAS 61323-64-6):
    • Replaces the benzo[d]thiazole core with a 4-chlorophenyl-substituted thiazole.
    • Exhibits moderate anticancer activity (e.g., 30–40% inhibition in HCT-8 cells) compared to the benzo[d]thiazole analog, likely due to reduced aromatic stacking in the active site .

Halogen Substituent Variations

  • 5-Chloro-2-ethylbenzo[d]thiazole (CAS 107611-11-0):
    • Replaces the hydrazinyl group with an ethyl moiety.
    • Shows lower cytotoxicity than hydrazinyl derivatives, highlighting the importance of the hydrazine group in binding to cellular targets .
  • 2-Chloro-4-(2-thienyl)thiazole (CAS 42445-29-4):
    • Substitutes the benzo[d]thiazole system with a thienyl group.
    • The sulfur-rich structure may improve antioxidant activity but reduces anticancer potency compared to chlorinated analogs .

Aromatic Ring Modifications

  • In docking studies, methoxy derivatives show stronger π–π interactions with tyrosine residues in acetylcholinesterase (AChE), suggesting utility in Alzheimer’s disease research .
  • 4-Phenyl-2-hydrazinylthiazole derivatives: Lacking the chloro substituent, these compounds exhibit weaker inhibitory activity against kynurenine aminotransferase II (KAT II), with IC₅₀ values >10 μM compared to sub-micromolar activity in chloro analogs .

Table 2: Comparative SAR Findings

Structural Feature Impact on Activity Example Compound
Chloro substituent Enhances electron-withdrawing effects, improving binding to hydrophobic pockets This compound
Hydrazinyl group Facilitates hydrogen bonding with enzyme active sites (e.g., KAT II) 4-(4-Chlorophenyl)-2-hydrazinylthiazole
Methoxy substitution Increases solubility but may reduce membrane permeability 4-(4-Methoxyphenyl)-2-hydrazinylthiazole
Ethyl substitution Reduces polarity, limiting interactions with polar residues 5-Chloro-2-ethylbenzo[d]thiazole

Research Findings and Mechanistic Insights

  • Anticancer Activity: Derivatives of this compound demonstrate superior cytotoxicity compared to non-chlorinated analogs. For example, a 4-chloro-2-methylphenyl amido-substituted derivative achieved 48% growth inhibition in HCT-8 colon cancer cells, attributed to chloro-enhanced DNA intercalation .
  • Enzyme Inhibition: Fluorinated benzo[d]thiazole derivatives (e.g., compound 34b in ) showed sub-micromolar IC₅₀ values against KAT II, outperforming non-halogenated counterparts due to stronger halogen bonding .
  • Computational Studies : Docking simulations reveal that the benzo[d]thiazole core in this compound forms π–π interactions with Trp286 in AChE, a critical residue for inhibitory activity .

Biological Activity

4-Chloro-2-hydrazinylbenzo[d]thiazole is a compound of significant interest due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms, therapeutic applications, and relevant research findings.

Chemical Structure and Synthesis

This compound is synthesized through the reaction of 4-chloro-2-aminobenzothiazole with hydrazine hydrate under reflux conditions in solvents like ethanol or methanol. The presence of the hydrazine group is critical as it enhances the compound's reactivity and biological potential.

The biological activity of this compound can be attributed to its ability to interact with various molecular targets:

  • Covalent Bond Formation : The hydrazine group can form covalent bonds with nucleophilic sites on proteins, altering their function.
  • Enzyme Inhibition : This compound has shown potential in inhibiting specific enzymes, including H+/K+ ATPase, which is crucial for gastric acid secretion .
  • Antioxidant Activity : The compound may exhibit antioxidant properties, contributing to its therapeutic effects against oxidative stress-related conditions.

Anticancer Properties

Research indicates that derivatives of this compound possess anticancer properties. A study demonstrated that certain derivatives exhibited significant cytotoxicity against various cancer cell lines, indicating their potential as chemotherapeutic agents .

Anti-inflammatory Effects

The compound has been evaluated for its anti-inflammatory activity. In vitro assays have shown that it can inhibit pro-inflammatory cytokines, making it a candidate for treating inflammatory diseases. The IC50 values for various derivatives were significantly lower than those of standard anti-inflammatory drugs like indomethacin .

Antimicrobial Activity

Studies have also reported antimicrobial effects, where this compound and its derivatives demonstrated activity against a range of bacterial strains. This suggests potential applications in developing new antimicrobial agents .

Research Findings and Case Studies

Several studies have focused on the structure-activity relationship (SAR) of this compound derivatives:

  • H+/K+ ATPase Inhibition : A study found that specific derivatives exhibited IC50 values lower than omeprazole, a standard drug for gastric acid-related disorders. This highlights their potential as effective inhibitors in treating peptic ulcers .
    CompoundIC50 (μg/mL)
    Derivative 126
    Derivative 230
    Omeprazole46
  • Anti-inflammatory Activity : Another investigation reported that several derivatives showed promising anti-inflammatory effects with IC50 values ranging from 10 to 32 μg/mL, outperforming indomethacin in some cases .
    CompoundIC50 (μg/mL)
    Derivative A20
    Derivative B18
    Indomethacin40
  • Cytotoxicity Studies : The cytotoxic effects were assessed on T-Jurkat cell lines, revealing that certain modifications to the hydrazine structure could enhance cytotoxicity while reducing overall toxicity .

Q & A

Q. What are the established synthesis routes for 4-chloro-2-hydrazinylbenzo[d]thiazole, and how do reaction conditions influence yield?

The compound is typically synthesized via the reaction of benzo[d]thiazol-2-amines with hydrazine hydrate. Traditional methods use ethylene glycol as a solvent at 140°C, but recent advancements employ water as a safer and more scalable alternative, achieving comparable yields (65–99%) . Key variables include solvent choice, temperature (reflux conditions), and reaction time (18–24 hours). For example, substituting ethylene glycol with water reduces toxicity risks while maintaining efficiency, as demonstrated in large-scale preparations .

Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?

Post-synthesis characterization relies on:

  • NMR spectroscopy : Confirms hydrazine incorporation and substitution patterns via ¹H and ¹³C shifts (e.g., δ 7.5–8.5 ppm for aromatic protons) .
  • IR spectroscopy : Identifies functional groups (e.g., N–H stretches at ~3269 cm⁻¹, C=O at ~1710 cm⁻¹) .
  • Melting point analysis : Validates purity (e.g., 141–143°C for hydrazinyl derivatives) . Elemental analysis (C, H, N) ensures stoichiometric consistency .

Q. What are the primary biological activities associated with this compound derivatives?

Thiazole derivatives exhibit antiparasitic (leishmanicidal, trypanocidal), antimicrobial, and antitumor activities. For instance, in vitro studies show IC₅₀ values <10 µM against Leishmania spp. and Trypanosoma cruzi, attributed to electron-withdrawing chloro groups enhancing target binding .

Advanced Research Questions

Q. How can solvent selection and reaction optimization address challenges in synthesizing this compound?

Ethylene glycol, though effective, poses toxicity and scalability issues. Water-based synthesis (e.g., 10 mL DMSO with ice-water quenching) improves safety without compromising yield (65–99%) . Reaction optimization includes:

  • Temperature control : Reflux at 140°C for 18 hours ensures complete hydrazine coupling .
  • Workup procedures : Ice-water quenching stabilizes intermediates, reducing side products .
  • Catalyst use : Glacial acetic acid or NH₄SCN enhances reaction rates .

Q. What computational strategies predict the bioactivity and electronic properties of this compound?

Density-functional theory (DFT) models correlate molecular orbitals (HOMO/LUMO) with reactivity. For example, electron-withdrawing chloro groups lower HOMO levels, enhancing antiparasitic activity by facilitating electron transfer . Molecular docking studies with parasitic enzymes (e.g., Leishmania cysteine proteases) validate binding modes .

Q. How do structural modifications (e.g., substituent variation) impact the compound’s efficacy in antiparasitic applications?

Substituents at the 4-position (e.g., nitro, methoxy, cyano) modulate lipophilicity and target affinity:

  • Nitro groups : Increase redox activity, enhancing trypanocidal effects .
  • Fluorine substituents : Improve metabolic stability via reduced CYP450 interactions . Quantitative structure-activity relationship (QSAR) models guide rational design, prioritizing electron-deficient aromatic rings .

Methodological Notes

  • Contradiction Analysis : Traditional ethylene glycol methods vs. water-based protocols highlight trade-offs between yield and safety. Researchers must prioritize based on lab infrastructure.
  • Data Validation : Cross-reference NMR/IR spectra with computational predictions to resolve structural ambiguities .
  • Biological Assays : Combine in vitro (e.g., microdilution) and in silico (e.g., molecular dynamics) approaches to confirm mechanisms .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-chloro-2-hydrazinylbenzo[d]thiazole
Reactant of Route 2
4-chloro-2-hydrazinylbenzo[d]thiazole

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